molecular formula C8H12N2O2 B3347963 Methyl 4-(1H-imidazol-1-yl)butanoate CAS No. 148458-64-4

Methyl 4-(1H-imidazol-1-yl)butanoate

Cat. No.: B3347963
CAS No.: 148458-64-4
M. Wt: 168.19 g/mol
InChI Key: DEVMPPKHDFHGEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(1H-imidazol-1-yl)butanoate is an organic compound that features an imidazole ring attached to a butanoate ester. Imidazole derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(1H-imidazol-1-yl)butanoate typically involves the reaction of 1H-imidazole with 4-chlorobutanoic acid methyl ester. The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1H-imidazol-1-yl)butanoate can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions on the imidazole ring.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Methyl 4-(1H-imidazol-1-yl)butanol.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

Methyl 4-(1H-imidazol-1-yl)butanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Methyl 4-(1H-imidazol-1-yl)butanoate involves its interaction with various molecular targets, primarily through the imidazole ring. The imidazole ring can coordinate with metal ions, participate in hydrogen bonding, and engage in π-π interactions, making it a versatile moiety for binding to biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(1H-imidazol-1-yl)benzoate
  • Methyl 4-(1H-imidazol-1-yl)acetate
  • Methyl 4-(1H-imidazol-1-yl)propanoate

Uniqueness

Methyl 4-(1H-imidazol-1-yl)butanoate is unique due to the presence of the butanoate ester, which imparts distinct chemical and physical properties compared to its analogs. The length of the carbon chain in the ester group can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 4-imidazol-1-ylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-12-8(11)3-2-5-10-6-4-9-7-10/h4,6-7H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEVMPPKHDFHGEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCN1C=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40576890
Record name Methyl 4-(1H-imidazol-1-yl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148458-64-4
Record name Methyl 4-(1H-imidazol-1-yl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(1H-imidazol-1-yl)butanoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(1H-imidazol-1-yl)butanoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-(1H-imidazol-1-yl)butanoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-(1H-imidazol-1-yl)butanoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-(1H-imidazol-1-yl)butanoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-(1H-imidazol-1-yl)butanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.